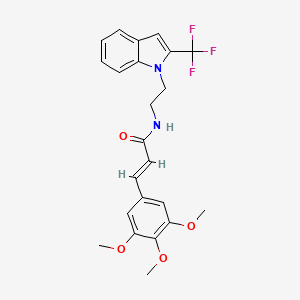

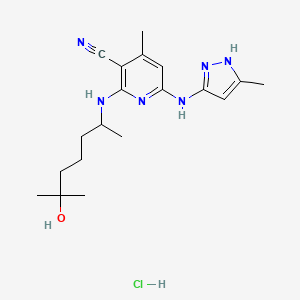

(E)-N-(2-(2-(Trifluoromethyl)-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

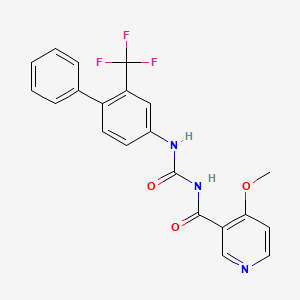

TG6-10-1 is a potent antagonist of E prostanoid receptor 2 (EP2; Kb = 17.8 nM in C6 glioma cells overexpressing human EP2). It is 300-, 25-, and 10-fold selective for EP2 over other prostanoid receptors, including human EP3-4, FP and TP, and DP1 receptors, respectively. TG6-10-1 is also selective for EP2 over a panel of 40 enzymes, ion channels, receptors, and neurotransmitter transporters (IC50s >10 μM). In vivo, TG6-10-1 increases survival, decreases weight loss, prevents induction of IL-1β, IL-6, TNF-α, and MCP-1/CCL2 mRNA, and inhibits neuronal cell death in the hippocampus in mouse and rat models of status epilepticus induced by pilocarpine and diisopropyl fluorophosphate, respectively.

TG6-10-1 is a potent and selective antagonist for the prostaglandin E2 receptor subtype EP2. Systemic administration of TG6-10-1 completely recapitulates the effects of conditional ablation of cyclooxygenase-2 from principal forebrain neurons, namely reduced delayed mortality, accelerated recovery from weight loss, reduced brain inflammation, prevention of blood-brain barrier opening, and neuroprotection in the hippocampus, without modifying seizures acutely. TG6-10-1 shows low-nanomolar antagonist activity against EP2.

科学的研究の応用

Neuroinflammation Modulation

TG6-10-1 acts as a potent antagonist of the prostaglandin E2 receptor (EP2), which plays a significant role in neuroinflammatory processes. By inhibiting EP2, TG6-10-1 can reduce the induction of inflammatory cytokines and chemokines, potentially mitigating the effects of neuroinflammation . This application is particularly relevant in conditions like Alzheimer’s disease, where neuroinflammation is a hallmark.

Blood-Brain Barrier Integrity

The compound has been shown to reduce the opening of the blood-brain barrier during neuronal inflammation. This suggests that TG6-10-1 could be used to maintain the integrity of the blood-brain barrier, which is crucial for protecting the brain from pathogens and toxins .

Pharmacokinetic Properties

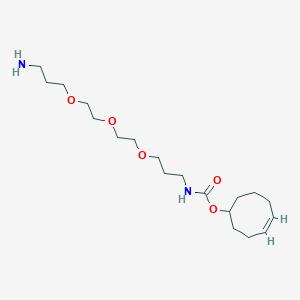

TG6-10-1 displays favorable pharmacokinetic properties, with a half-life of 1.6 hours and a brain to plasma ratio of 1.6 in murine models. This indicates that the compound has potential as a therapeutic agent due to its ability to penetrate the brain efficiently and maintain stable concentrations .

Selectivity and Potency

The selectivity profile of TG6-10-1 is noteworthy, with about 300-fold selectivity for the EP2 receptor over other prostaglandin receptors. Its competitive antagonism with a Ki of 17.8 nM underscores its potency as an inhibitor . This high degree of selectivity and potency makes it an excellent candidate for targeted therapies.

Neuroprotection

TG6-10-1 has been associated with neuroprotective effects in models of seizure-induced neuronal damage. The compound’s ability to inhibit EP2 receptors may help in reducing neuronal damage and promoting functional recovery after such events .

Cognitive Function Preservation

Inhibition of EP2 receptors by TG6-10-1 has been linked to reduced cognitive deficits in animal models. This suggests that the compound could have applications in preserving cognitive function in various neurological disorders .

作用機序

Target of Action

The primary target of TG6-10-1 is the prostaglandin E2 receptor subtype EP2 . This receptor is widely expressed in the brain and plays important physiological functions, such as in neuronal plasticity .

Mode of Action

TG6-10-1 acts as an antagonist to the EP2 receptor . By binding to this receptor, it inhibits the action of prostaglandin E2 (PGE2), a crucial mediator of many COX-2–driven pathological events in the central nervous system .

Biochemical Pathways

The inhibition of the EP2 receptor by TG6-10-1 impacts the cyclooxygenase-2 (COX-2) pathway . This pathway is responsible for the production of PGE2 and other prostanoids, which are hormone-like substances that participate in many physiological functions .

Pharmacokinetics

TG6-10-1 has a sufficient pharmacokinetic profile to be used in vivo . .

Result of Action

The systemic administration of TG6-10-1 has been shown to reduce delayed mortality, accelerate recovery from weight loss, reduce brain inflammation, prevent blood-brain barrier opening, and provide neuroprotection in the hippocampus . It does this without modifying seizures acutely .

特性

IUPAC Name |

(E)-N-[2-[2-(trifluoromethyl)indol-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F3N2O4/c1-30-18-12-15(13-19(31-2)22(18)32-3)8-9-21(29)27-10-11-28-17-7-5-4-6-16(17)14-20(28)23(24,25)26/h4-9,12-14H,10-11H2,1-3H3,(H,27,29)/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYOECAJFJFUFC-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCN2C3=CC=CC=C3C=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCN2C3=CC=CC=C3C=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-(2-(Trifluoromethyl)-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | |

Q & A

Q1: What is the mechanism of action of TG6-10-1 and its downstream effects in the context of neuroinflammation?

A1: (E)-N-(2-(2-(Trifluoromethyl)-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as TG6-10-1, is a potent and selective antagonist of the prostaglandin E2 receptor subtype EP2. [] Prostaglandin E2 (PGE2) is a key mediator of inflammation in the brain, and its levels increase after insults like status epilepticus (SE). [, ] By blocking EP2, TG6-10-1 disrupts the downstream signaling cascade initiated by PGE2, leading to reduced production of pro-inflammatory cytokines, decreased microglial activation, and ultimately, neuroprotection. [, , ] This effect has been observed in various models of neuronal injury, including SE induced by pilocarpine or diisopropyl fluorophosphate (DFP), and even in ischemic stroke models. [, , ]

Q2: Beyond its anti-inflammatory effects, does TG6-10-1 influence other cellular processes relevant to neuronal survival?

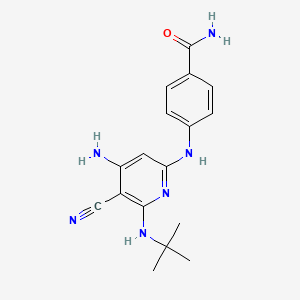

A2: Research suggests that TG6-10-1 may also modulate the Brain-Derived Neurotrophic Factor (BDNF)/TrkB signaling pathway, which is critical for neuronal survival and plasticity. [] Studies showed that SE triggers an increase in BDNF levels in the hippocampus, and blocking COX-2 activity prevents this elevation. [] Furthermore, PGE2, the primary product of COX-2 in the brain, can stimulate BDNF secretion from hippocampal cells. [] Importantly, inhibiting EP2 with TG6-10-1 was found to decrease the phosphorylation of cAMP response element-binding protein (CREB) and reduce the activation of the BDNF/TrkB pathway in the hippocampus after SE. [] These findings suggest that TG6-10-1 might provide neuroprotection by modulating both inflammatory responses and neurotrophic factor signaling.

Q3: What are the limitations of the currently available TG6-10-1 in terms of its physicochemical properties?

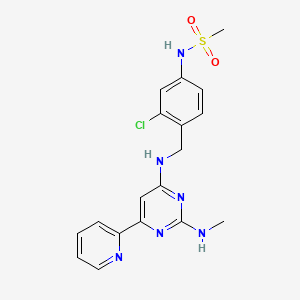

A3: While TG6-10-1 has shown promise in preclinical studies, it possesses certain limitations regarding its physicochemical properties. For instance, it exhibits moderate selectivity for EP2, a short plasma half-life in rodents (1.7 hours), and low aqueous solubility (27 µM). [] These factors potentially hinder its application in chronic disease models and necessitate further optimization for improved efficacy and practicality. []

Q4: What are the future directions in the development of TG6-10-1 and related compounds?

A4: Current research focuses on developing novel EP2 antagonists with enhanced properties based on the TG6-10-1 scaffold. [] This includes improving water solubility, brain penetration, EP2 potency, and selectivity. [] The development of such optimized compounds holds significant potential for attenuating inflammatory consequences in various central nervous system diseases, including epilepsy, Alzheimer's disease, and cerebral aneurysms. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester](/img/structure/B611240.png)

![(4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone](/img/structure/B611244.png)